Laureth-2 benzoate
Description
Structure
2D Structure
Properties
CAS No. |
56992-68-8 |
|---|---|
Molecular Formula |
C23H38O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(2-dodecoxyethoxy)ethyl benzoate |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-14-17-25-18-19-26-20-21-27-23(24)22-15-12-11-13-16-22/h11-13,15-16H,2-10,14,17-21H2,1H3 |
InChI Key |
OAHKIYOTXOCPNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Laureth 2 Benzoate
Esterification Reaction Mechanisms for Laureth-2 Benzoate (B1203000) Formation
The core chemical transformation in the synthesis of Laureth-2 benzoate is esterification. The most common and industrially relevant pathway is the Fischer-Speier esterification, an acid-catalyzed condensation reaction between the terminal hydroxyl group of Laureth-2 and the carboxyl group of benzoic acid.
The mechanism proceeds through several equilibrium steps:
Protonation of the Carbonyl: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The terminal hydroxyl group of Laureth-2, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, a key species in the reaction pathway.
Proton Transfer: A proton is transferred from the oxonium ion (derived from the Laureth-2 alcohol) to one of the hydroxyl groups of the intermediate. This converts a hydroxyl group into a better leaving group (-OH₂⁺).
Elimination of Water: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, yielding the final ester product, this compound, and regenerating the acid catalyst.
As this reaction is reversible, its efficiency is governed by Le Châtelier's principle. To drive the reaction towards the product side and achieve high yields, the water byproduct must be continuously removed from the reaction mixture, typically through azeotropic distillation (e.g., using a Dean-Stark apparatus) or by operating under a vacuum.
Alternative, non-reversible pathways involve the use of more reactive benzoic acid derivatives, such as benzoyl chloride or benzoic anhydride (B1165640). In these cases, the reaction of Laureth-2 with benzoyl chloride proceeds via nucleophilic acyl substitution, producing this compound and hydrochloric acid (HCl) as a byproduct. This reaction is often faster and can be performed at lower temperatures but requires a stoichiometric amount of a base (e.g., pyridine) to neutralize the HCl formed.
Synthesis of the Laureth-2 Precursor via Ethoxylation of Lauryl Alcohol
The alcohol precursor, Laureth-2 (INCI name), is not a single, pure compound but rather a polydisperse mixture of polyoxyethylene lauryl ethers. It is synthesized through the ethoxylation of lauryl alcohol (1-dodecanol).
The process involves the ring-opening polymerization of ethylene (B1197577) oxide onto the lauryl alcohol substrate. This reaction is typically performed at elevated temperatures (120–180 °C) and pressures (1–10 bar) using a basic catalyst, most commonly potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).
The reaction mechanism is initiated by the deprotonation of lauryl alcohol by the base, forming a highly nucleophilic lauryl alkoxide ion. This alkoxide then attacks the electrophilic carbon of an ethylene oxide molecule, opening its strained three-membered ring and forming a new, longer-chain alkoxide. This process repeats as the newly formed alkoxide attacks subsequent ethylene oxide molecules.
The numerical designation "2" in Laureth-2 signifies that the resulting product has an average of two moles of ethylene oxide added per mole of lauryl alcohol. The final product is a mixture with a Poisson or Schulz-Flory distribution of ethoxylate chain lengths (n=0, 1, 2, 3, 4, etc.), where the peak of the distribution is centered around n=2. The precise distribution is a critical quality parameter controlled by reaction stoichiometry and conditions.
Derivatization of Benzoic Acid for Ester Synthesis
To overcome the equilibrium limitations of Fischer esterification or to enable the reaction under milder conditions, benzoic acid can be converted into more reactive acylating agents. These derivatives possess a better leaving group than the hydroxyl (-OH) group of the parent carboxylic acid, leading to faster and often irreversible reactions.
Two primary derivatives are used in ester synthesis:
Benzoyl Chloride: This is a highly reactive acyl chloride. It is synthesized industrially by reacting benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂). The reaction with thionyl chloride is common in laboratory settings and produces gaseous byproducts (SO₂ and HCl), which can be easily removed.
C₆H₅COOH + SOCl₂ → C₆H₅COCl + SO₂ + HCl
Benzoic Anhydride: This acid anhydride is another effective acylating agent. It can be prepared by reacting benzoyl chloride with sodium benzoate or through the dehydration of two molecules of benzoic acid at high temperatures with a dehydrating agent. When used for esterification, the reaction yields the desired ester and one equivalent of benzoic acid as a byproduct, which can be recovered.
The use of these derivatives facilitates nucleophilic acyl substitution with Laureth-2. The reaction with benzoyl chloride is particularly rapid but generates corrosive HCl, necessitating the use of an acid scavenger. The anhydride route is less aggressive but has a lower atom economy compared to direct esterification.
Catalysis and Reaction Optimization in this compound Synthesis
Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organosulfonic acids like p-toluenesulfonic acid (p-TsOH) are traditional, effective, and low-cost catalysts for Fischer esterification. However, they suffer from significant drawbacks, including equipment corrosion, difficulty in separation from the product mixture (requiring neutralization and washing steps), and the generation of acidic waste streams.
Heterogeneous Acid Catalysts: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia, offer a greener alternative. Their primary advantage is ease of separation from the reaction medium by simple filtration, allowing for catalyst reuse and a simplified purification process. They are non-corrosive and reduce waste generation.
Enzymatic Catalysts (Biocatalysis): Lipases are enzymes that can effectively catalyze esterification reactions under very mild conditions (typically 30–70 °C). This approach is highly selective, minimizing side reactions and product degradation. It operates at atmospheric pressure and neutral pH, reducing energy consumption and eliminating corrosive waste. However, enzymes can be more expensive and may exhibit lower reaction rates compared to conventional chemical catalysts.
Optimization of the reaction involves controlling key parameters such as temperature, molar ratio of reactants, and efficient removal of the water byproduct. Using a slight excess of one reactant (typically the less expensive one) and continuously removing water via vacuum or azeotropic distillation shifts the equilibrium toward the product, maximizing conversion.
The table below summarizes the characteristics of different catalytic systems for this compound synthesis.
| Catalyst Type | Example | Typical Temp. (°C) | Pros | Cons |
|---|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 120–160 | Low cost, high activity | Corrosive, difficult to separate, waste generation |
| Heterogeneous Acid | Amberlyst-15 Resin | 80–120 | Reusable, non-corrosive, easy separation | Lower activity than H₂SO₄, potential thermal degradation |
| Enzymatic (Biocatalyst) | Immobilized Lipase | 40–70 | High selectivity, mild conditions, environmentally benign | Higher cost, slower reaction rates, potential deactivation |
Exploration of Green Chemistry Principles in Ester Production
The synthesis of this compound can be significantly improved by applying the principles of green chemistry, aiming to reduce environmental impact, improve safety, and enhance resource efficiency.
Use of Renewable Feedstocks: The lauryl alcohol precursor is commonly derived from palm kernel oil or coconut oil, which are renewable plant-based resources. This aligns with the principle of using renewable rather than depleting feedstocks.
Atom Economy: Direct Fischer esterification exhibits a high atom economy, as the only theoretical byproduct is water. In contrast, synthesis via benzoyl chloride has a poor atom economy due to the stoichiometric formation of HCl. Green chemistry favors pathways that maximize the incorporation of all starting materials into the final product.
Energy Efficiency: Employing biocatalysts allows the reaction to proceed at significantly lower temperatures, reducing energy consumption. Furthermore, advanced heating techniques like microwave irradiation can dramatically shorten reaction times from hours to minutes, leading to substantial energy savings compared to conventional thermal heating.
Safer Solvents and Conditions: Green approaches aim to eliminate the use of hazardous organic solvents (e.g., toluene (B28343) for azeotropic distillation). Performing the reaction under solvent-free (melt) conditions or using a vacuum to remove water are preferred alternatives.
The following table contrasts a traditional synthetic route with a greener alternative, highlighting the application of green chemistry principles.
| Synthesis Parameter | Traditional Method | Green Alternative | Green Chemistry Principle Addressed |
|---|---|---|---|
| Catalyst | Sulfuric Acid (H₂SO₄) | Immobilized Lipase or Solid Acid Resin | Safer Chemistry, Catalysis, Waste Prevention |
| Temperature | 120–160 °C | 40–100 °C | Energy Efficiency |
| Solvent | Toluene (for water removal) | Solvent-free (vacuum removal of water) | Safer Solvents & Auxiliaries |
| Waste Stream | Acidic aqueous waste, used solvent | Minimal (only water byproduct) | Waste Prevention, Atom Economy |
| Feedstock | Petroleum-derived benzoic acid | Bio-derived lauryl alcohol; bio-based benzoic acid | Use of Renewable Feedstocks |
By integrating these principles, the production of this compound can be transformed into a more sustainable and economically viable process that aligns with modern environmental and safety standards.
Advanced Spectroscopic Characterization and Structural Elucidation of Laureth 2 Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determinationuobabylon.edu.iqlibretexts.orggdckulgam.edu.inacs.org
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by mapping the carbon and hydrogen frameworks.
The structure of Laureth-2 benzoate (B1203000) contains several distinct proton (¹H) and carbon (¹³C) environments. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on its constituent parts: the lauryl alkyl chain, the ethoxy linkers, and the benzoate ring.
¹H NMR Spectroscopy: A 1D ¹H NMR spectrum would provide information on the different types of protons and their relative numbers. The signals would include a triplet corresponding to the terminal methyl group of the lauryl chain, a broad multiplet for the methylene (B1212753) (-CH₂-) groups of the lauryl chain, distinct multiplets for the ethoxy and ester methylene groups, and signals in the aromatic region for the benzoate protons. rsc.orgdocbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show separate signals for each unique carbon atom. This includes the carbons of the lauryl chain, the ethoxy groups, the ester carbonyl carbon, and the carbons of the aromatic ring. rsc.org
2D NMR Techniques: To unambiguously assign these signals, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. youtube.comslideshare.netscispace.com
COSY establishes correlations between protons that are coupled to each other, helping to map out the sequence of -CH₂- groups in the lauryl and ethoxy chains. libretexts.org
HSQC correlates each proton signal with the carbon signal of the atom it is directly attached to, allowing for definitive assignment of the ¹³C spectrum. libretexts.org
The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for Laureth-2 Benzoate based on standard values for its functional groups.
Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Lauryl -CH₃ | ~0.88 | Triplet | 3H |
| Lauryl -(CH₂)₉- | ~1.26 | Multiplet | 18H |
| Lauryl -CH₂-CH₂-O- | ~1.60 | Multiplet | 2H |
| Lauryl -CH₂-O- | ~3.45 | Triplet | 2H |
| -O-CH₂-CH₂-O- | ~3.70 | Multiplet | 4H |
| -O-CH₂-CH₂-O(C=O)- | ~3.80 | Triplet | 2H |
| -(C=O)O-CH₂- | ~4.50 | Triplet | 2H |
| Benzoate (ortho-H) | ~8.05 | Doublet | 2H |
| Benzoate (meta-H) | ~7.45 | Triplet | 2H |
Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Lauryl -CH₃ | ~14.1 |
| Lauryl -(CH₂)ₙ- | ~22.7 - 31.9 |
| Lauryl -CH₂-O- | ~71.0 |
| Ethoxy -CH₂- groups | ~69.0 - 70.5 |
| Ester -CH₂-O(C=O)- | ~64.0 |
| Benzoate (C1, quaternary) | ~130.0 |
| Benzoate (ortho-C) | ~129.5 |
| Benzoate (meta-C) | ~128.4 |
| Benzoate (para-C) | ~133.0 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysisuobabylon.edu.iqlibretexts.orggdckulgam.edu.inresearchgate.netspecialchem.com
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. A key application for related compounds is determining the degree of ethoxylation via analysis of the ether band region. researchgate.net
Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H stretch (aromatic) | Benzoate Ring | 3100 - 3000 |
| C-H stretch (aliphatic) | Lauryl & Ethoxy Chains | 2950 - 2850 |
| C=O stretch (ester) | Benzoate Ester | 1740 - 1720 |
| C=C stretch (aromatic) | Benzoate Ring | 1600 - 1450 |
| C-O stretch (ester) | Ester Linkage | 1300 - 1200 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidationlibretexts.org
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₂₃H₃₈O₄), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 378.5. nih.gov High-resolution mass spectrometry would confirm the exact mass consistent with its elemental formula. uni.lu
The fragmentation pattern is predictable based on the structure, which combines features of both esters and ethers. libretexts.orgpharmacy180.com Key fragmentation pathways would include:
Loss of the alkoxy group: Cleavage of the ester bond to lose the •O-CH₂(CH₂)O(CH₂)₁₁CH₃ radical, resulting in a stable benzoyl cation at m/z 105. This is often the base peak for benzoate esters. pharmacy180.comdocbrown.info
Loss of benzoic acid: A rearrangement reaction could lead to the loss of a neutral benzoic acid molecule (122 Da), particularly in certain ionization modes.
Cleavage of ether bonds: Fragmentation can occur at the C-O bonds of the ethoxy units.
Alkyl chain fragmentation: The lauryl chain can fragment, leading to a series of peaks separated by 14 Da (-CH₂- units). libretexts.org
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 378.5 | [C₂₃H₃₈O₄]⁺ | Molecular Ion [M]⁺ |
| 149 | [C₈H₅O₃]⁺ | [C₆H₅COOCH₂CH₂O]⁺ |
| 121 | [C₇H₅O₂]⁺ | [C₆H₅COOH]⁺ (from rearrangement) |
| 105 | [C₇H₅O]⁺ | Benzoyl cation [C₆H₅CO]⁺ |
Raman Spectroscopy for Vibrational Fingerprinting and Molecular Interactionsspecialchem.com
Raman spectroscopy provides information about the vibrational modes of a molecule, similar to FTIR, but based on inelastic scattering of light. It is particularly sensitive to non-polar, symmetric vibrations and can provide a unique "vibrational fingerprint." researchgate.netnih.govamericanpharmaceuticalreview.com For this compound, key Raman active modes would include the symmetric stretching of the benzene (B151609) ring, C-C backbone vibrations of the alkyl chain, and C-H bending modes. researchgate.netunina.it While FTIR is strong for polar groups like C=O, Raman spectroscopy would provide complementary information, especially regarding the hydrocarbon skeleton and the aromatic ring structure. The technique can also be used to study molecular interactions and conformational order in different physical states (e.g., liquid vs. in a formulation).
Computational Chemistry and Molecular Modeling of Laureth 2 Benzoate Systems
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Calculations
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For Laureth-2 Benzoate (B1203000), DFT is instrumental in determining its most stable three-dimensional arrangement (molecular geometry optimization) and understanding its electronic characteristics.
Molecular Geometry Optimization: The first step in computational analysis is typically to find the lowest energy conformation of the molecule. Using DFT methods, such as the widely used B3LYP hybrid functional combined with a suitable basis set like 6-31++G(d,p), the geometry of the Laureth-2 Benzoate molecule can be fully optimized in a vacuum or in the presence of a solvent. mdpi.comrsc.org This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum electronic energy, representing the most stable structure.
Electronic Structure Calculations: Once the geometry is optimized, DFT is used to calculate a variety of electronic properties that govern the molecule's reactivity and interactions. mdpi.com Key properties include:
Electron Density Distribution: Maps how electrons are distributed across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The ester and ethoxy groups are of particular interest.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Electrostatic Potential (ESP) Map: Visualizes the electrostatic potential on the molecule's surface, indicating regions prone to electrostatic interactions with other polar molecules, including water and other surfactants.
Partial Atomic Charges: Quantifies the charge on each atom, which is essential for developing force fields used in subsequent, larger-scale simulations like Molecular Dynamics. kobe-u.ac.jp
Solvation Energy: Using continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM), DFT can predict the Gibbs free energy of solvation, which is the energy change when the molecule is transferred from a vacuum to a solvent. mdpi.comnih.gov This is vital for understanding its solubility and partitioning behavior.
A summary of typical parameters used in DFT calculations for surfactant molecules is presented below.
| Parameter | Typical Value/Method | Purpose |
| Functional | B3LYP | Approximates the exchange-correlation energy, balancing accuracy and computational cost. mdpi.comnih.gov |
| Basis Set | 6-31++G(d,p) or higher | Describes the atomic orbitals used to build the molecular orbitals. mdpi.comkobe-u.ac.jp |
| Solvation Model | CPCM, SMD | Simulates the effect of a solvent on the molecule's electronic structure and energy. mdpi.commdpi.com |
| Calculation Type | Geometry Optimization, Frequency, Single Point Energy | To find the stable structure, confirm it's a minimum, and calculate electronic properties. mdpi.comrsc.org |
| Properties Calculated | HOMO/LUMO Energies, ESP, Atomic Charges | To understand reactivity, intermolecular interactions, and to parameterize force fields. mdpi.comkobe-u.ac.jp |
Molecular Dynamics (MD) Simulations for Interfacial Behavior and Self-Assembly Studies
While DFT provides detailed electronic information on a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of large systems containing many molecules over time. nih.gov For this compound, MD simulations are essential for understanding its macroscopic properties, which arise from collective molecular interactions, such as its behavior at interfaces and its tendency to self-assemble.
All-atom molecular dynamics (AAMD) simulations, using force fields like CHARMM36, can model the interactions of thousands of this compound and solvent molecules. acs.orgacs.org These simulations track the trajectory of each atom over time (from nanoseconds to microseconds), providing a detailed movie of molecular life.
Interfacial Behavior: MD simulations can model the oil-water interface to study how this compound molecules arrange themselves. nih.govresearchgate.net Key insights include:
Adsorption and Orientation: Simulating a system with oil and water phases reveals the preferential adsorption of this compound at the interface. The hydrophobic lauryl and benzoate moieties will orient towards the oil phase, while the hydrophilic di-ethylene glycol chain will face the water phase.
Interfacial Tension Reduction: The potential of mean force (PMF) can be calculated to determine the free energy profile of moving a surfactant molecule to the interface, providing insight into its efficiency in reducing interfacial tension. researchgate.net
Molecular Packing: Analysis of the simulation can show how tightly the surfactant molecules pack at the interface, which influences the properties of emulsions. nih.gov
Self-Assembly Studies: When the concentration of a surfactant in a solvent (like water) exceeds a certain point, the Critical Micelle Concentration (CMC), the molecules spontaneously aggregate to form structures called micelles. MD simulations can model this self-assembly process from a random initial distribution of Lauret-2 Benzoate molecules in water. acs.orgnih.gov
Micelle Formation and Morphology: Simulations show monomers aggregating, with hydrophobic tails forming a core to minimize contact with water and hydrophilic heads forming a protective outer shell. acs.orgacs.org The size (aggregation number) and shape (spherical, rod-like) of the resulting micelles can be predicted. acs.orgchemrxiv.org
Dynamics of Micelles: MD simulations reveal that micelles are dynamic entities, with individual surfactant molecules continuously exchanging between the micelle and the bulk solution.
| Simulation Parameter | Typical Setup | Information Gained |
| System Composition | This compound, Water, Oil (e.g., dodecane) | Models behavior in aqueous solution or at an oil-water interface. researchgate.net |
| Force Field | CHARMM36, GROMOS, AMBER | Defines the potential energy function for all atomic interactions. acs.org |
| Ensemble | NVT (constant volume, temperature), NPT (constant pressure, temperature) | Simulates conditions relevant to experimental setups. mdpi.com |
| Simulation Time | 100 ns - several µs | Allows for observation of dynamic processes like micelle formation and stabilization. acs.org |
| Analysis | Radial Distribution Functions, Density Profiles, Aggregation Number | Provides quantitative data on molecular organization, interfacial structure, and micelle size. nih.govacs.org |
Prediction of Partition Coefficients in Micellar and Multi-Phase Systems
The partition coefficient (log P) is a measure of the differential solubility of a compound in a biphasic system, such as octanol-water or micelle-water. It is a critical parameter for predicting a surfactant's environmental fate and its performance in formulations. acs.org Computational methods offer an efficient alternative to experimental measurements.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This method combines quantum chemistry (DFT) with statistical thermodynamics to predict thermodynamic properties, including partition coefficients. acs.org The process involves:
Performing a DFT calculation on the this compound molecule within a virtual conductor, which generates a "σ-profile." This profile is a histogram of the charge density on the molecular surface.
Using statistical thermodynamics to calculate the chemical potentials of the molecule in different solvents based on the interactions between their respective σ-profiles.
The partition coefficient is then calculated from the difference in chemical potentials in the two phases (e.g., water and the micellar pseudophase).
MD with Umbrella Sampling: A more rigorous but computationally intensive method involves using MD simulations with enhanced sampling techniques like umbrella sampling to calculate the Potential of Mean Force (PMF). nih.gov
An MD simulation is set up with the two phases (e.g., a pre-formed micelle in water).
A single this compound molecule is pulled along a reaction coordinate from the water phase into the micellar core.
"Umbrella" potentials are applied at various points along this path to ensure adequate sampling.
The PMF profile is constructed, representing the free energy change as a function of the molecule's position. The difference in free energy between the bulk water and the micellar core is directly related to the partition coefficient. mdpi.comnih.gov
For charged or highly polarizable systems, the use of a polarizable force field (e.g., Drude) can improve the accuracy of partition coefficient predictions compared to standard non-polarizable force fields. nih.gov
| Method | Principle | Key Advantage |
| COSMO-RS | Quantum chemistry and statistical thermodynamics. acs.org | Fast and efficient for screening many compounds without explicit solvent simulation. |
| MD with US/PMF | Statistical mechanics on a classical, dynamic system. mdpi.comnih.gov | Provides a detailed, atomistic view of the partitioning process and can be highly accurate. |
| QSAR/Group Contribution | Empirical models based on existing experimental data. nih.govresearchgate.net | Very fast, but limited to compounds similar to those in the training data set. |
Quantum Chemical Calculations for Reaction Pathway Energetics and Transition States
Quantum chemical calculations, primarily using DFT, are invaluable for studying the chemical reactions that form this compound, specifically the esterification of ethoxylated lauryl alcohol with benzoic acid. acs.org These calculations can elucidate the reaction mechanism, predict reaction rates, and identify catalysts.
The esterification reaction can proceed through different pathways. rsc.orgpearson.com Computational studies can map out the potential energy surface for the reaction, which involves:
Reactant and Product Optimization: The geometries and energies of the reactants (laureth-2, benzoic acid) and products (this compound, water) are calculated.
Transition State (TS) Search: A key objective is to locate the geometry of the transition state—the highest energy point along the reaction coordinate. rsc.org This is a first-order saddle point on the potential energy surface.
Vibrational Frequency Analysis: This analysis confirms that the located stationary points are indeed minima (reactants, products) or a transition state (which has exactly one imaginary frequency corresponding to the motion along the reaction coordinate). rsc.org
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the correct TS has been found for the reaction of interest. rsc.org
From these calculations, critical thermodynamic and kinetic data can be derived:
Activation Energy (Ea): The energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.
Reaction Enthalpy (ΔH): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.
Rate Constants: Using Transition State Theory (TST), the calculated activation energy can be used to estimate the reaction rate constant at a given temperature. rsc.org
These studies can also investigate the effect of catalysts (like an acid catalyst) by modeling their interaction with the reactants and showing how they lower the activation energy of the reaction. acs.org
Computational Analysis of Ethoxylation Degree Influence on Molecular Conformation
The number of ethylene (B1197577) oxide (EO) units in a laureth-type surfactant is a critical determinant of its properties. osti.gov Although the subject compound is this compound, computational analysis can provide a systematic understanding of how changing this number (e.g., comparing to a hypothetical Laureth-4 Benzoate) influences molecular conformation and, consequently, its function.
With an increasing number of EO units, the hydrophilic head group becomes larger and more flexible. nih.gov
The polyoxyethylene chain does not typically adopt a fully extended, linear conformation in water but rather a more coiled or bent structure due to interactions with water molecules and intramolecular forces. sciengine.com This coiling becomes more pronounced with longer chains.
Influence on Aggregation and Interfacial Behavior: MD simulations of multi-surfactant systems can demonstrate the impact of the ethoxylation degree on collective properties:
Micelle Properties: Increasing the number of EO units generally increases the CMC and decreases the micelle aggregation number, as the larger hydrophilic head groups create more steric hindrance and prefer more curvature. acs.orgnih.gov
Interfacial Packing: At an oil-water interface, a larger hydrophilic head group occupies more area, which can lead to less dense packing of the hydrophobic tails. nih.gov
Solubility: The addition of EO units enhances solubility in water through hydrogen bonding between the ether oxygens and water molecules. mdpi.comgoogle.com Computational models can quantify this by calculating solvation free energies.
This systematic computational analysis allows for the rational design of surfactants, tuning the degree of ethoxylation to achieve desired properties like specific emulsification stability, solubilization capacity, or interfacial tension. osti.gov
Biodegradation and Environmental Fate Studies of Laureth 2 Benzoate
Assessment of Ready Biodegradability of Ester and Ethoxylate Components
The "ready biodegradability" of a chemical is its potential to undergo rapid and ultimate degradation in an aerobic aquatic environment. aropha.comacs.org Standardized screening tests, such as those outlined in the Organisation for Economic Co-operation and Development (OECD) Guideline 301, are used to assess this property. fao.orgoecd.org A substance is generally considered readily biodegradable if it reaches a specific percentage of mineralization (conversion to CO₂, water, and mineral salts) within a 28-day period, typically achieving this pass level within a 10-day window after biodegradation has initiated. fao.orgoecd.org For respirometric methods like oxygen consumption or CO₂ evolution, the pass level is 60% of the theoretical maximum. oecd.org
Ester Component (Benzoate): The benzoate (B1203000) portion of the molecule is expected to be readily biodegradable. Sodium benzoate is frequently used as a reference substance in biodegradability tests to confirm the viability of the microbial inoculum used in the assay. oecd.org This use indicates that it is a well-established, readily biodegradable compound under aerobic conditions.
Ethoxylate Component (Laureth-2): Alcohol ethoxylates (AEs) are also generally considered to be readily biodegradable. ethz.ch Studies have shown that linear primary alcohol ethoxylates undergo rapid and extensive biodegradation. nih.gov The structural characteristics of the AE, such as the length and branching of the alkyl chain and the number of ethoxylate (EO) units, can influence the rate of degradation. However, AEs with linear alkyl chains and a small number of EO units, like Laureth-2, are readily mineralized.
Table 1: Summary of OECD 301 Ready Biodegradability Test Methods
| Method (OECD Guideline) | Parameter Measured | Description | Applicability |
|---|---|---|---|
| 301 A: DOC Die-Away | Dissolved Organic Carbon (DOC) | Measures the removal of DOC from the water over time. | Soluble, non-volatile substances. |
| 301 B: CO₂ Evolution (Sturm Test) | Carbon Dioxide (CO₂) Production | Measures the CO₂ produced from the ultimate biodegradation of the substance. aropha.com | Soluble, poorly soluble, and insoluble non-volatile substances. aropha.com |
| 301 C: MITI (I) | Oxygen Consumption | A respirometric method using a specialized inoculum and equipment. bpcinstruments.com | General chemicals, often used for regulatory submission in Japan. |
| 301 D: Closed Bottle | Dissolved Oxygen (DO) | Measures the depletion of dissolved oxygen in a sealed bottle over 28 days. aropha.com | Soluble, non-volatile substances. |
| 301 F: Manometric Respirometry | Oxygen Consumption | Measures oxygen uptake in a closed respirometer with a constant volume or pressure. aropha.com | Soluble, poorly soluble, and non-volatile substances. aropha.com |
Microbial Degradation Pathways for Aromatic Esters and Ethoxylated Alcohols
The biodegradation of Laureth-2 Benzoate begins with the enzymatic hydrolysis of the ester bond, splitting the molecule into benzoic acid and laureth-2 (lauryl alcohol di-ethoxylate). These two resulting compounds are then degraded through separate, well-established microbial pathways.
Aromatic Ester (Benzoic Acid) Degradation: Under aerobic conditions, the microbial degradation of benzoic acid proceeds through a series of enzymatic reactions that open the aromatic ring. The initial step involves the activation of the molecule, often to benzoyl-coenzyme A (benzoyl-CoA). nih.gov From there, several pathways exist, commonly converging on central intermediates like catechol or protocatechuate. unesp.brmdpi.comresearchgate.net These intermediates are then cleaved by dioxygenase enzymes, leading to the formation of aliphatic acids that can enter the central metabolic pathways of the microorganisms, such as the tricarboxylic acid (TCA) cycle, resulting in complete mineralization to CO₂ and water. unesp.br
Ethoxylated Alcohol (Laureth-2) Degradation: The aerobic biodegradation of alcohol ethoxylates (AEs) can occur via two primary pathways that may act simultaneously: nih.govnih.gov
Central Fission: This pathway involves the cleavage of the ether bond between the alkyl chain and the ethoxylate chain. acs.orgresearchgate.net This scission releases the fatty alcohol (lauryl alcohol) and a polyethylene (B3416737) glycol (PEG) chain. The fatty alcohol is then typically degraded via β-oxidation, while the PEG chain is depolymerized by the stepwise cleavage of ether-bound ethylene (B1197577) oxide units. nih.gov
Terminal Oxidation and Chain Shortening: This pathway begins with the oxidation of the terminal hydroxyl group of the ethoxylate chain to a carboxylic acid, forming a carboxylated AE metabolite. nih.gov Subsequently, the ethoxylate chain is shortened by the cleavage of a single C2 unit. nih.gov This process is repeated, progressively shortening the hydrophilic chain.
Under anaerobic conditions, the degradation of linear alcohol ethoxylates primarily occurs through the stepwise cleavage of terminal ethylene oxide units from the hydrophilic end of the molecule. acs.orgscilit.com
Identification of Key Microbial Species Involved in Biodegradation Processes
A wide variety of microorganisms present in environments like soil, river water, and wastewater treatment plants are capable of degrading the components of this compound. The degradation of aromatic compounds and surfactants is not limited to a few specialized microbes; rather, it is a metabolic capability found across diverse bacterial and fungal genera. nih.gov
Species Degrading Benzoates: The ability to metabolize benzoate and other simple aromatic compounds is widespread among bacteria. Species from the genera Pseudomonas are frequently cited for their versatile metabolic pathways for aromatic degradation. nih.govunesp.br For example, Pseudomonas putida is a well-studied organism known to degrade benzoate via the catechol ortho- and meta-cleavage pathways. unesp.br Other genera known to contain benzoate-degrading species include Rhodococcus, Burkholderia, and various denitrifying bacteria that can degrade these compounds under both aerobic and anaerobic conditions. nih.govnih.gov
Species Degrading Ethoxylated Alcohols: The biodegradation of alcohol ethoxylates is carried out by diverse microbial consortia. Bacteria capable of this process have been isolated from various environments. For instance, an Enterobacter strain has been shown to degrade oxyethylated dodecanol under aerobic conditions. nih.gov In anaerobic environments, consortia involving PEG-degrading bacteria, such as Pelobacter venetianus, and fatty acid-degrading bacteria work syntrophically to mineralize the molecule. ethz.ch The initial breakdown of the ethoxylate chain is often performed by one group of bacteria, with other species then metabolizing the resulting fatty acids and smaller fragments. ethz.ch
Table 2: Examples of Microbial Genera Involved in Biodegradation
| Compound Type | Microbial Genera | Environment |
|---|---|---|
| Aromatic Esters (Benzoates) | Pseudomonas, Rhodococcus, Burkholderia, Acinetobacter | Soil, Water, Activated Sludge |
| Ethoxylated Alcohols | Enterobacter, Pseudomonas, Pelobacter | River Water, Activated Sludge, Anaerobic Digesters |
Influence of Environmental Factors on Biodegradation Kinetics and Extent
The rate and extent of the biodegradation of this compound in the environment are governed by a combination of physicochemical and biological factors. mdpi.com These factors influence microbial activity and the bioavailability of the compound. nih.gov
Temperature: Microbial metabolism is highly temperature-dependent. Generally, biodegradation rates increase with temperature up to an optimal point for the microbial community. Studies on surfactants have shown that degradation can exceed 90% in less than 10 days at temperatures of 20-25°C, while it is significantly slower at temperatures below 10°C. researchgate.net
pH: The pH of the environment affects microbial enzyme activity and the chemical form of certain compounds. Most natural environments and wastewater treatment systems operate near a neutral pH, which is optimal for the activity of many degrading microorganisms. Extreme pH values can inhibit microbial growth and slow down biodegradation.
Oxygen Availability: The degradation pathways for both benzoate and alcohol ethoxylates differ between aerobic and anaerobic conditions. acs.orgmdpi.com Aerobic degradation is typically faster and more common in environments like surface waters and the upper layers of soil. Anaerobic conditions, found in sediments and sludge digesters, require different microbial consortia and metabolic pathways. nm.gov
Nutrient Availability: Microorganisms require essential nutrients like nitrogen and phosphorus for growth and metabolism. A lack of these nutrients can limit microbial population growth and, consequently, the rate of biodegradation.
Sorption and Bioavailability: Surfactants can adsorb to solid surfaces like sediment and sludge particles. oup.com This sorption can reduce the concentration of the chemical freely dissolved in the water, which may decrease its bioavailability to microorganisms. hnu.edu.cnnih.gov However, the presence of surfaces can also concentrate both the surfactant and the degrading bacteria, potentially accelerating the biodegradation rate. oup.com
Analysis of Degradation Metabolites and Environmental Transformation Products
The biodegradation of this compound results in a series of intermediate metabolites as the parent molecule is broken down. Identifying these transformation products is crucial for understanding the complete degradation pathway and ensuring that no persistent or harmful intermediates accumulate.
Following the initial hydrolysis of the ester bond, the degradation pathways of benzoic acid and laureth-2 produce distinct sets of metabolites:
Metabolites of Benzoic Acid: Aerobic degradation proceeds through hydroxylated intermediates. The primary metabolites formed from the upper pathway include compounds like catechol , protocatechuic acid , and gentisic acid . nih.govunesp.brresearchgate.net These aromatic intermediates are transient, as their rings are quickly cleaved by dioxygenase enzymes to form aliphatic dicarboxylic acids (e.g., cis,cis-muconate), which are then funneled into central metabolism. unesp.br
Metabolites of Laureth-2: The degradation of the alcohol ethoxylate portion can yield several types of intermediates depending on the pathway:
Shorter-chain alcohol ethoxylates: Stepwise removal of ethoxylate units results in AEs with fewer EO groups (e.g., C12E1). nih.gov
Polyethylene glycols (PEGs): Central fission of the ether linkage releases PEGs. nih.govresearchgate.net
Carboxylated metabolites: Terminal oxidation of the ethoxylate chain produces carboxylated AEs (e.g., C12E1COOH) and dicarboxylated PEGs. nih.govnih.gov
Fatty alcohols and acids: The alkyl chain (lauryl alcohol) is released and can be oxidized to the corresponding fatty acid (lauric acid).
Ultimately, these intermediates are further degraded, leading to the formation of carbon dioxide, water, and microbial biomass, signifying complete mineralization. nih.gov
Methodologies for Assessing Environmental Persistence and Bioavailability
Assessing the environmental risk of a chemical like this compound involves determining its persistence (its tendency to remain in the environment) and its bioavailability (the fraction of the chemical that is accessible to organisms). nih.gov
Assessing Persistence: Persistence is evaluated using a tiered approach with standardized laboratory tests. smithers.com
Screening Tests (Ready Biodegradability): The primary tools are the OECD 301 series of tests (A-F), which screen for rapid and ultimate biodegradation. fao.orgoecd.org A positive result in these stringent tests, such as achieving >60% mineralization in 28 days within a 10-day window, classifies a substance as "readily biodegradable" and thus not persistent. smithers.com
Simulation Tests: If a substance fails a ready biodegradability test, higher-tier simulation tests (e.g., OECD 308, 309) are conducted. These tests use more environmentally realistic conditions (lower concentrations, relevant environmental media like water/sediment systems) to determine a degradation half-life. nih.govnih.gov Regulatory frameworks use these half-life values to classify a substance as persistent (P) or very persistent (vP). nih.gov
Assessing Bioavailability: Bioavailability is a key factor controlling a chemical's fate and effects, as only the bioavailable fraction can be taken up and degraded by microorganisms or cause toxicity. mdpi.comnih.gov
Chemical Methods: These methods aim to estimate the bioavailable fraction without using living organisms. They include:
Passive Sampling: Devices using an inert polymer (e.g., Solid Phase Microextraction - SPME) are placed in soil or sediment. The amount of chemical that partitions into the polymer mimics uptake by an organism and measures the freely dissolved concentration. nih.govspringerprofessional.de
Mild/Desorption-Based Extractions: Using mild solvents or sorbents like Tenax resin to extract the fraction of a chemical that can desorb from soil or sediment particles, which is considered the bioaccessible portion. nih.govacs.org
Biological Methods: These methods use microbial activity as a direct measure of bioavailability. For instance, the rate and extent of mineralization of a ¹⁴C-labeled chemical in a soil or sediment sample can provide a direct measurement of the fraction that is available for biodegradation. acs.org
The integration of persistence and bioavailability data provides a comprehensive understanding of the environmental fate of Laure-2 Benzoate, confirming its low potential for accumulation and long-term environmental impact. researchgate.net
Advanced Analytical Methodologies for Laureth 2 Benzoate in Complex Matrices
Chromatographic Techniques for Quantitative Analysis
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of individual components within a mixture. For a compound like Laureth-2 Benzoate (B1203000), which possesses both an ester functional group and an ethoxylated chain, specific chromatographic approaches are particularly effective.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like Laureth-2 Benzoate. nih.gov The method's strength lies in its ability to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
For the quantification of the ester component, a reversed-phase HPLC (RP-HPLC) method is commonly employed. sci-hub.senih.gov In this setup, a non-polar stationary phase (e.g., C18 or C8) is used with a more polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). rasayanjournal.co.indergipark.org.tr The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The benzoate moiety of this compound provides a chromophore that allows for detection using an ultraviolet (UV) detector, typically at wavelengths around 225 nm or 257 nm. sci-hub.sedergipark.org.tr
Gradient elution, where the composition of the mobile phase is changed during the analysis, is often necessary to achieve optimal separation of this compound from other formulation components and to resolve the distribution of ethoxylate oligomers. fishersci.comnih.gov The application of HPLC-NMR (Nuclear Magnetic Resonance) can further aid in the structural elucidation of fatty alcohol ethoxylates, differentiating between end groups and the degree of polymerization. nih.gov
A typical HPLC method for ester quantification would involve:
Column: A reversed-phase column, such as a C18 or C8, is suitable for separating the relatively non-polar this compound. nih.govrasayanjournal.co.in
Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used. dergipark.org.trpjoes.com
Detection: UV detection is effective due to the presence of the benzoate group. sci-hub.se
Quantification: Achieved by comparing the peak area of the analyte in the sample to that of a known standard.
To illustrate, a hypothetical HPLC separation is detailed in the table below:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This interactive table outlines a potential set of conditions for the HPLC analysis of this compound.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. scielo.org.penih.gov While this compound itself may have limited volatility, GC can be invaluable for analyzing related volatile components or for trace analysis after appropriate derivatization. nih.gov For instance, GC can be used to detect residual starting materials like lauryl alcohol or benzoic acid, or potential by-products from the synthesis process.
Headspace GC (HS-GC) is particularly useful for analyzing volatile impurities in the cosmetic matrix without direct injection of the complex sample, thereby protecting the instrument. scielo.br For less volatile analytes, a derivatization step to increase volatility may be necessary. nih.gov
GC is often coupled with a mass spectrometer (GC-MS), which provides detailed structural information, allowing for unequivocal identification of the separated components. mdpi.commdpi.com The mass spectrometer fragments the analyte molecules and separates the resulting ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
Key considerations for GC analysis include:
Injector Temperature: Must be high enough to volatilize the analytes without causing thermal degradation. mdpi.com
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) is chosen based on the analytes' properties.
Carrier Gas: Helium is commonly used. mdpi.com
Detection: Flame Ionization Detection (FID) provides good sensitivity for hydrocarbons, while Mass Spectrometry (MS) offers high selectivity and identification capabilities. researchgate.net
The following table provides a hypothetical set of GC-MS parameters for the analysis of volatile components related to this compound.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 300 °C (10 min) |
| Detector | Mass Spectrometer (Scan mode: m/z 40-550) |
| Ion Source Temperature | 230 °C |
This interactive table details potential GC-MS conditions for analyzing volatile compounds in a formulation containing this compound.
Colloid Titration with Optical Detection for Surfactant Content Determination
Colloid titration is a valuable technique for determining the concentration of charged species in a colloidal system. While this compound is a non-ionic surfactant, this method can be adapted to quantify it indirectly. The principle involves the interaction of the ethoxylated chains of the non-ionic surfactant with a charged polymer in the presence of an indicator.
For non-ionic surfactants with ethylene (B1197577) oxide chains, a common method involves forming a complex with barium ions (Ba²⁺). xylemanalytics.com These cationic complexes can then be titrated with an anionic precipitant, such as sodium tetraphenylborate (B1193919) (STPB). xylemanalytics.com The endpoint of the titration can be detected using an optical sensor that measures changes in turbidity or light reflectance. mdpi.compsgraw.com As the STPB is added, it forms a poorly soluble adduct with the Ba²⁺/surfactant complex, leading to an increase in turbidity. xylemanalytics.com The endpoint is reached when all the complex has precipitated, causing a distinct change in the optical signal.
An advantage of using optical detection, particularly light reflectance, is that it can be performed with an off-vessel sensor, which avoids issues with sticky precipitates adhering to the probe, a common problem with immersed optical or electrochemical sensors. mdpi.compsgraw.com This makes the method more robust for analyzing complex and potentially opaque formulations. It's important to note that the stoichiometry of the reaction can be dependent on the specific surfactant, so a factor should be determined using a standard solution of the surfactant being analyzed. xylemanalytics.com
Method Validation for Accuracy, Precision, and Robustness in Complex Formulations
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. mastelf.com For the analysis of this compound in cosmetic formulations, validation ensures the reliability of the quantitative data. Key validation parameters, as often guided by ICH (International Council for Harmonisation) guidelines, include accuracy, precision, linearity, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netscienceopen.com
Accuracy is the closeness of the test results to the true value. mastelf.com It is often assessed by performing recovery studies, where a known amount of pure this compound is added (spiked) into a placebo formulation and the percentage recovered is calculated. rasayanjournal.co.in Acceptable recovery is typically within 98-102%. mastelf.com
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mastelf.com It is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements. Repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision) are evaluated. mastelf.com An RSD of less than 2% is often considered acceptable. researchgate.net
Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, column temperature, or flow rate. scienceopen.com This provides an indication of its reliability during normal usage. scienceopen.com
The table below summarizes typical acceptance criteria for HPLC method validation.
| Validation Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | 98.0% - 102.0% mastelf.com |
| Precision (RSD%) | ≤ 2.0% researchgate.net |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 researchgate.net |
| Robustness (RSD%) | ≤ 2.0% researchgate.net |
This interactive table presents common acceptance criteria for validating an HPLC method.
Strategies for Sample Preparation and Matrix Effect Mitigation
The complex nature of cosmetic formulations presents a significant challenge in the analysis of this compound due to matrix effects. researchgate.net The matrix consists of all the other components in the sample, which can interfere with the analysis by enhancing or suppressing the analytical signal. researchgate.net Therefore, effective sample preparation is crucial to isolate the analyte of interest and minimize these interferences. nih.gov
Common sample preparation techniques include:
Dilution: For simpler matrices, direct dilution with a suitable solvent may be sufficient. mdpi.com
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases to separate it from interfering components. usp.org
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain either the analyte or the interfering components, allowing for their separation. usp.org
Ultrasound-Assisted Extraction (UAE): The use of ultrasound can enhance the extraction efficiency of the analyte from a complex matrix into a solvent. pjoes.comcore.ac.uk
To mitigate matrix effects, several strategies can be employed:
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar in composition to the sample. This helps to compensate for any signal enhancement or suppression caused by the matrix.
Internal Standard Method: A known amount of a compound with similar chemical and physical properties to the analyte (the internal standard) is added to both the samples and the calibration standards. The ratio of the analyte signal to the internal standard signal is then used for quantification, which can correct for variations in sample preparation and instrument response. usp.org
Chromatographic Optimization: Adjusting chromatographic conditions, such as the mobile phase gradient or the type of column, can help to separate the analyte from interfering matrix components. researchgate.net
The choice of sample preparation and matrix effect mitigation strategy depends on the complexity of the formulation and the specific analytical technique being used. researchgate.net
Future Research Directions and Emerging Areas in Laureth 2 Benzoate Chemistry
Development of Novel Sustainable Synthetic Routes and Biocatalytic Approaches
The traditional synthesis of Laureth-2 Benzoate (B1203000) involves the esterification of Laureth-2 with benzoic acid, often utilizing acid catalysts and controlled temperature conditions. While effective, this method is prompting exploration into more sustainable alternatives that align with the principles of green chemistry. rsc.org Future research is expected to focus on the development of novel synthetic pathways that minimize energy consumption, reduce waste, and utilize renewable resources.
A particularly promising avenue is the application of biocatalysis , which employs enzymes to catalyze chemical reactions. nih.gov Biocatalytic approaches offer several advantages, including high selectivity, mild reaction conditions, and the use of renewable catalysts. mdpi.com Research in this area could explore the use of lipases for the esterification of Laureth-2 and benzoic acid. researchgate.net Lipases are known for their ability to catalyze esterification in various solvents, including aqueous and organic media, making them versatile tools for green synthesis. researchgate.net The development of "smart biocatalysts," such as enzymes immobilized on reversibly soluble polymers, could further enhance the efficiency and recyclability of the catalytic process. google.com
The shift towards sustainable practices is also evident in the broader cosmetics industry, with a growing emphasis on using raw materials derived from renewable sources. rsc.orgalzointernational.com Future synthetic strategies for Laureth-2 Benzoate may incorporate biologically-derived starting materials, such as 1,3-propanediol (B51772) produced through fermentation, to create biodegradable compositions with a reduced carbon footprint. google.com
In-depth Mechanistic Investigations of Interfacial Interactions and Supramolecular Assembly
This compound's primary functions as an emollient and solubilizer stem from its amphiphilic nature, possessing both a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a lipophilic lauryl and benzoate group. cosmileeurope.eu This structure allows it to interact with the lipid bilayer of the skin, forming a protective barrier and enhancing the penetration of other active ingredients. Future research will likely delve deeper into the mechanistic details of these interfacial interactions.
Understanding how this compound molecules arrange themselves at interfaces, such as oil-water or air-water, is crucial for optimizing formulation performance. This involves studying the formation of supramolecular assemblies , like micelles, and how these structures influence properties such as emulsification, foam stabilization, and cleansing efficacy. aip.orgu-picardie.frmdpi.com Advanced analytical techniques can be employed to characterize the size, shape, and stability of these aggregates.
Investigating the interactions of this compound with other formulation components, such as other surfactants, polymers, and active ingredients, is another critical area. Synergistic effects are often observed in surfactant mixtures, leading to enhanced performance that cannot be achieved with a single surfactant. atamanchemicals.com For instance, combining nonionic surfactants like Laureth-2 with ionic surfactants can improve cleaning at lower total concentrations. mdpi.comnih.gov Detailed studies on these interactions will enable the rational design of more effective and efficient cosmetic products.
Advanced Computational Modeling for Predictive Understanding of Complex Multi-Component Systems
The complexity of cosmetic formulations, which can contain a multitude of ingredients, presents a significant challenge for experimental optimization. rsc.orgmdpi.com Advanced computational modeling offers a powerful tool to gain a predictive understanding of these multi-component systems, reducing the need for extensive trial-and-error experimentation.
Future research will likely see the increased application of computational toxicology modeling, such as (Quantitative) Structure-Activity Relationship ((Q)SAR) analysis, to assess the potential toxicity of ingredients and their impurities. cir-safety.org This approach can help identify potential hazards early in the development process and guide the selection of safer alternatives.
Molecular dynamics simulations can be used to model the behavior of this compound at a molecular level, providing insights into its interactions with other molecules and its role in the formation of supramolecular structures. u-picardie.fr This can help in understanding how changes in the molecular structure of this compound or the composition of the formulation affect its performance. By simulating the behavior of complex mixtures, researchers can predict properties such as viscosity, emulsion stability, and skin penetration, thereby accelerating the development of new and improved formulations. poltekkes-kaltim.ac.id
Exploration of Biodegradation Enhancement Strategies, including Biostimulation and Bioaugmentation
The environmental fate of cosmetic ingredients is a growing concern. While Laureth-2 is considered to be readily biodegradable, enhancing the rate and extent of its breakdown is a key area for future research. atamanchemicals.comsofw.com Two primary strategies for enhancing biodegradation are biostimulation and bioaugmentation . medcraveonline.comnih.govresearchgate.netscielo.brmdpi.com
Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms that are capable of degrading the target compound. medcraveonline.comscielo.br This can include the addition of nutrients (such as nitrogen and phosphorus), oxygen, or other growth-limiting factors. medcraveonline.comresearchgate.net Research in this area could focus on identifying the optimal conditions for the biodegradation of this compound in various environmental compartments, such as soil and water. medcraveonline.com
Bioaugmentation , on the other hand, involves the introduction of specific microorganisms with known degradative capabilities into the contaminated environment. medcraveonline.comscielo.brmdpi.com This approach is particularly useful when the indigenous microbial population lacks the ability to efficiently degrade the target compound. medcraveonline.com Future studies could focus on isolating and characterizing microbial strains or consortia that are highly effective at degrading this compound and its breakdown products, such as benzoic acid and laureth-2. semanticscholar.org The combination of biostimulation and bioaugmentation has been shown to be a particularly effective approach for the bioremediation of other organic pollutants and could be explored for this compound. mdpi.com
The presence of other substances can also influence biodegradation. For instance, surfactants can increase the bioavailability of pollutants to microorganisms, thereby enhancing their degradation. nih.gov The impact of other formulation ingredients on the biodegradation of this compound is an important area for future investigation.
Interdisciplinary Research at the Interface of Chemical Engineering, Materials Science, and Environmental Chemistry
Addressing the complex challenges associated with the development and use of this compound requires a multidisciplinary approach. Future research will benefit from increased collaboration between chemical engineers, materials scientists, and environmental chemists.
Chemical engineers can contribute to the design of more efficient and sustainable manufacturing processes, including the development of novel reactor technologies and separation techniques. poltekkes-kaltim.ac.id Materials scientists can focus on the development of new materials for applications such as controlled-release delivery systems and advanced analytical platforms for studying interfacial phenomena. alzointernational.com Environmental chemists can play a crucial role in assessing the environmental fate and impact of Lauret-2 Benzoate and its degradation products, as well as developing effective remediation strategies. sofw.com
This interdisciplinary approach will be essential for developing a holistic understanding of the entire life cycle of this compound, from its synthesis to its ultimate fate in the environment. By working together, researchers from these different fields can drive innovation and ensure the continued development of safe, effective, and sustainable products.
Q & A
Q. How to validate chromatographic methods for this compound while complying with ICH Q2(R1) guidelines?
- Methodological Answer : Establish linearity (r² ≥ 0.998) across 50–150% of the target concentration. Assess precision (RSD < 2% for intra-day) and accuracy (recovery 98–102%). For specificity, stress samples (acid/oxidative hydrolysis) must show baseline separation of degradation peaks. Document all parameters per BJOC’s supplementary data requirements .
Q. What criteria distinguish artifact peaks from genuine metabolites in this compound metabolism studies?
- Methodological Answer : Use stable isotope-labeled internal standards to track artifactual hydrolysis during sample preparation. Compare LC-MS profiles of negative controls (matrix without test organism) versus test samples. Apply orthogonal detection (e.g., UV-Vis vs. charged aerosol detection) to confirm peak authenticity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
